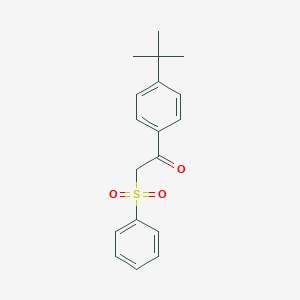
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone, also known as TBE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBE is a white crystalline solid that is soluble in organic solvents and has a melting point of 67-68°C.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone is not well understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of protein kinases such as c-Src and EGFR, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound is also soluble in organic solvents, which makes it compatible with various analytical techniques such as NMR, IR, and HPLC. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not well understood. In addition, this compound has not been extensively studied for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone. One direction is to further investigate the mechanism of action of this compound and its potential as an inhibitor of protein kinases. Another direction is to study the toxicity and safety profile of this compound in animal models. This compound can also be studied for its potential as an anti-inflammatory and anti-angiogenic agent. In addition, this compound can be used as a starting material for the synthesis of other compounds with potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone involves the reaction of tert-butylbenzene with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the reaction is around 70-80%, and the purity of the product can be determined by various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-2-(phenylsulfonyl)ethanone has shown potential applications in various fields of scientific research such as medicinal chemistry, organic synthesis, and material science. This compound is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic molecules. This compound has also been used as a starting material for the synthesis of other compounds such as sulfonamides and sulfones. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent and as an inhibitor of protein kinases. This compound has also been used in material science as a precursor for the synthesis of sulfonated polymers and as a cross-linking agent for polymeric materials.
Propiedades
Fórmula molecular |
C18H20O3S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1-(4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)15-11-9-14(10-12-15)17(19)13-22(20,21)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
Clave InChI |
PFVSMUOUMZNZTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285496.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285497.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B285501.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285502.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285505.png)
